8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAVWEGVUJEFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243593 | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175878-16-7 | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175878-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which is then methylated at the 8-position using methyl iodide in the presence of a base . The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve solvents like dichloromethane, ethanol, or acetonitrile and temperatures ranging from -78°C to reflux .
Major Products Formed
The major products formed from these reactions include 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (oxidation), 8-Methylimidazo[1,2-a]pyridine-3-methanol (reduction), and various substituted imidazo[1,2-a]pyridine derivatives (substitution) .
Scientific Research Applications
Medicinal Chemistry
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant biological activities that make it a candidate for drug development. Its potential therapeutic applications include:
- Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess anticancer properties by targeting specific pathways involved in tumor growth .
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory processes, thus providing therapeutic benefits in inflammatory diseases .
- Antiviral Properties : Some derivatives have demonstrated activity against viral infections, making them potential candidates for antiviral drug development .
Biological Research
The compound has been investigated for its role as an enzyme inhibitor:
- Cholinesterase Inhibition : Research indicates that certain derivatives of imidazo[1,2-a]pyridine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : The compound has shown promising results against multidrug-resistant strains of bacteria and tuberculosis (TB), indicating its potential as an antimicrobial agent .
Material Science
In addition to biological applications, this compound is also utilized in material science:
- Catalyst Development : It serves as a building block for synthesizing complex heterocyclic compounds that can be used as catalysts in various chemical reactions .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties or introduce specific functionalities .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines with IC50 values ranging from 5 to 20 µM. Molecular docking studies revealed their binding affinity to key cancer-related targets .
Case Study 2: Cholinesterase Inhibition
In a series of experiments assessing cholinesterase inhibition, derivatives of imidazo[1,2-a]pyridine were tested using Ellman’s colorimetric method. The study found that compounds with bulky substituents showed enhanced inhibitory activity against AChE with IC50 values as low as 79 µM . This suggests potential applications in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The imidazo[1,2-a]pyridine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with its targets, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (EWGs) like -Cl or -NO₂ at the 6-position (e.g., 6-chloro analog) increase electrophilicity and enhance inhibition of enzymes like urease via stronger hydrogen bonding and halogen interactions .
- Hydroxyl groups (e.g., 8-hydroxy analog) improve aqueous solubility and enable hydrogen bonding, critical for drug-likeness .
Anti-Urease Activity
Imidazopyridine-3-carbaldehydes with EWGs or hydrogen-bonding groups exhibit superior urease inhibition:
Structural-Activity Relationships (SAR)
- Substituent Position : Activity is highly position-dependent. For example, 6-substituted analogs (Cl, F) outperform 8-substituted ones in urease inhibition due to better alignment with the enzyme’s active site .
- Hydrogen-Bonding Capacity : Analogs with -OH or -NH₂ groups (e.g., 8-hydroxy derivative) show enhanced activity through interactions with residues like Asp224 and Lys169 in urease .
- Aryl Substituents : Bulky groups (e.g., 4-methoxyphenyl) improve π-π stacking but may reduce solubility .
Biological Activity
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. The compound's structure, characterized by a methyl group at the 8-position and an aldehyde functional group at the 3-position, enhances its potential as a pharmacological agent. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The aldehyde group is reactive towards nucleophiles, facilitating various biochemical reactions. This compound can modulate the activity of enzymes and receptors involved in inflammatory pathways and cancer progression, making it a valuable candidate in drug discovery.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Notably, this compound has shown promising activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Table 1: Antimicrobial Activity Against Mtb
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| This compound | 0.03 - 5.0 | Mtb H37Rv |
| 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | ≤0.006 | MDR Mtb |
| Benzyl amides containing imidazo derivatives | 0.003 - 0.05 | MDR & XDR Mtb |
These findings suggest that modifications to the imidazo[1,2-a]pyridine core can enhance antimicrobial efficacy against resistant strains of tuberculosis .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7).
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| VERO | >128 |
| HeLa | >10 |
| PC-3 | Variable |
| MCF-7 | Variable |
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Study: Inhibition of Inflammatory Markers
A recent study evaluated the effect of this compound on TNF-alpha and IL-6 levels in vitro. Results showed a significant reduction in these markers when treated with concentrations ranging from 0.5 to 5 μM over a period of 24 hours.
Structure-Activity Relationship (SAR)
The development of more potent derivatives has been guided by SAR studies. Modifications at various positions on the imidazo ring have been shown to significantly influence biological activity.
Key Findings from SAR Studies
- Positioning of Substituents : Alterations at the C2 and C6 positions lead to enhanced potency against Mtb.
- Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioavailability.
- Functional Groups : The presence of electron-withdrawing groups enhances binding affinity to biological targets.
Q & A
Q. What synthetic methodologies are most effective for producing 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can yield and purity be optimized?
- Methodological Answer : The compound can be synthesized via:
- Claisen-Schmidt condensation : Using 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde dissolved in PEG-400, followed by refluxing with ketones to form chalcone derivatives (yields: 51–70%) .
- Cu(II)-catalyzed dehydrogenative aminooxygenation : A transition-metal-mediated route that avoids byproduct formation through optimized reaction conditions (e.g., solvent choice, catalyst loading) .
- Friedel-Crafts acylation : Employing Lewis acids (e.g., AlCl₃) to acetylate imidazo[1,2-a]pyridine at the C-3 position, with parallel synthesis setups to ensure homogeneity and high purity .
Optimization Tips : Prioritize catalytic systems that minimize side reactions (e.g., AlCl₃ for regioselectivity), and use spectroscopic monitoring (e.g., TLC, NMR) to track reaction progress.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- IR Spectroscopy : Confirm carbonyl (>C=O, 1685–1600 cm⁻¹) and aromatic (C=C, 1580–1400 cm⁻¹) functionalities. Halide stretches (e.g., C-F at 750 cm⁻¹) can identify substituents .
- NMR (¹H/¹³C) : Assign peaks for aldehyde protons (~9–10 ppm) and methyl groups (~2.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in derivatives .
- HRMS : Validate molecular weight accuracy (e.g., [M+H]⁺ ions) for novel derivatives .
- X-ray diffraction : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 93.2°) using SHELXL for refinement .
Q. How can researchers mitigate common impurities during the synthesis of this compound?
- Methodological Answer :
- Byproduct Control : Avoid over-acylation in Friedel-Crafts reactions by limiting reaction time and using stoichiometric Lewis acids .
- Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate unreacted starting materials .
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals, monitored by melting point analysis (243–245°C for derivatives) .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data (e.g., bond lengths, angles) be resolved for this compound?
- Methodological Answer :
- Hybrid Refinement : Combine X-ray diffraction data (e.g., a = 10.85 Å, b = 12.07 Å ) with density functional theory (DFT) calculations to validate discrepancies in bond geometry.
- SHELX Parameters : Adjust thermal displacement parameters (Ueq) and restraint weights during refinement to improve R-factor convergence (target: R < 0.05) .
- Twinned Data Analysis : For macromolecular crystals, use SHELXE to deconvolute overlapping reflections in high-resolution datasets .
Q. What mechanistic insights guide the optimization of Cu(II)-catalyzed synthesis routes for this compound?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction intermediates via in situ IR/NMR to identify rate-limiting steps (e.g., oxidative dehydrogenation) .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the aldehyde group .
- Catalyst Recycling : Assess Cu(II) leaching via ICP-MS and optimize ligand systems (e.g., bipyridine) to enhance turnover number (TON) .
Q. How can this compound be functionalized for environmental or pharmacological applications?
- Methodological Answer :
- Adsorbent Design : Graft onto mesoporous silica (e.g., SBA-15) via Schiff base formation for Cu(II) adsorption; validate with Langmuir isotherms and DFT modeling .
- Antikinetoplastid Agents : Synthesize chalcone conjugates (e.g., 2-chlorophenyl acryloyl derivatives) and screen against Trypanosoma cruzi (IC₅₀: 8.5 μM) using in vitro assays .
- Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C-6/C-8 positions to enhance bioactivity and logP values .
Q. What strategies address discrepancies in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., imine-enamine equilibria) by variable-temperature ¹H NMR .
- 2D Correlation Spectroscopy (COSY/NOESY) : Assign overlapping aromatic signals in crowded regions (δ 7–8 ppm) .
- Computational Prediction : Compare experimental ¹³C NMR shifts with Gaussian-optimized structures to identify misassignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
